

# Trimethaphan Camsylate: A Technical Guide

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## Compound of Interest

Compound Name: Trimethaphan Camsylate

Cat. No.: B1683645

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CAS Number: 68-91-7[1]

This in-depth technical guide provides a comprehensive overview of **Trimethaphan Camsylate**, a short-acting ganglionic blocking agent. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its mechanism of action, pharmacokinetics, and application in experimental protocols.

## Core Compound Information

Parameter	Value	Reference
CAS Number	68-91-7	[1]
Molecular Formula	C32H40N2O5S2	[1]
Molecular Weight	596.8 g/mol	[1]
Class	Ganglionic Blocker	[2]
Mechanism of Action	Competitive Antagonist of Nicotinic Acetylcholine Receptors	[3][4]

## Pharmacokinetic Properties

**Trimethaphan Camsylate** exhibits a rapid onset and short duration of action, making it suitable for applications requiring precise control over autonomic blockade.[4]

Parameter	Value	Reference
Volume of Distribution (Vd)	0.6 L/kg	[2]
Elimination Half-life (t <sub>1/2</sub> )	Approximately 10 minutes	[2]
Metabolism	May be metabolized by pseudocholinesterase.	[5]
Excretion	Primarily renal, with the drug being filtered and actively secreted.	[5]
Administration	Intravenous	[4]

## Mechanism of Action and Signaling Pathway

**Trimethaphan Camsylate** functions as a non-depolarizing competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located within autonomic ganglia.[3][4] By competitively inhibiting the binding of acetylcholine, it effectively blocks neurotransmission in both the sympathetic and parasympathetic nervous systems. This dual blockade leads to a reduction in vascular tone and cardiac output.[5]

The primary signaling pathway affected is the cholinergic transmission at the ganglionic synapse. In a normal physiological state, preganglionic neurons release acetylcholine (ACh), which binds to nAChRs on the postganglionic neuron, leading to its depolarization and the propagation of the nerve impulse. **Trimethaphan Camsylate** competitively binds to these nAChRs, preventing ACh from binding and thereby inhibiting the downstream signaling cascade.

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## References

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